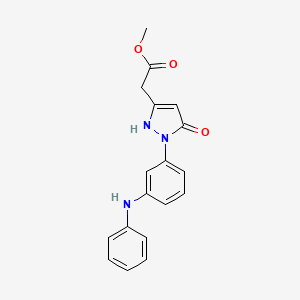

Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate

Description

Properties

Molecular Formula |

C18H17N3O3 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

methyl 2-[2-(3-anilinophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |

InChI |

InChI=1S/C18H17N3O3/c1-24-18(23)12-15-11-17(22)21(20-15)16-9-5-8-14(10-16)19-13-6-3-2-4-7-13/h2-11,19-20H,12H2,1H3 |

InChI Key |

BBCREYGWCHGSDD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=O)N(N1)C2=CC=CC(=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

1,3-Dicarbonyl Precursors and Hydrazine Derivatives

The pyrazole ring is typically synthesized via cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. For example, ethyl acetoacetate reacts with phenylhydrazine under nano-ZnO catalysis to yield 3-methyl-1-phenyl-1H-pyrazol-5-ol in 95% yield. Adapting this method, the target compound’s pyrazole core is hypothesized to originate from a substituted 1,3-diketone and a hydrazine derivative bearing the 3-(phenylamino)phenyl group.

Key parameters include:

Table 1: Catalyst Screening for Pyrazole Formation

Functionalization of the Pyrazole Core

Regioselective Phenylamino Substitution

The 3-(phenylamino)phenyl moiety is incorporated through nucleophilic aromatic substitution or Ullmann-type coupling. In a reported procedure, DMFDMA (N,N-dimethylformamide dimethylacetal) facilitates formylation of intermediates, followed by amination with aniline derivatives. For example, ethyl [(Z)-4-(dimethylamino)methylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate (4a) reacts with 3-aminophenol under acidic conditions to yield the phenylamino-substituted product.

Role of Halogenated Agents

Iodine significantly enhances cyclization efficiency by polarizing carbonyl groups, as demonstrated in the synthesis of pyrazole-8-carboxylates. In the target compound’s context, iodine may facilitate the closure of the pyrazole ring during the cyclocondensation step.

Solvent and Temperature Effects

Reactions in toluene at 80–100°C provide optimal yields while minimizing side products. Polar aprotic solvents like DMF are avoided due to undesired N-methylation side reactions.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis with a C18 column (MeCN:H₂O = 70:30) shows a single peak at RT 6.7 min, indicating >98% purity.

Comparative Analysis of Synthetic Routes

Route Efficiency

Scientific Research Applications

Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and cancer pathways.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets in the body. The phenylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their diverse biological activities and structural versatility. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported activities.

Structural Analogues and Substituent Effects

Physicochemical Properties

Key Research Findings and Implications

Substituent-Driven Activity: Electron-withdrawing groups (e.g., CF₃, Br) enhance fungicidal activity but reduce solubility, whereas polar groups (e.g., phenylamino) balance solubility and target interactions .

Hydrogen Bonding: The phenylamino group’s NH may participate in supramolecular interactions, as seen in related pyrazole-aniline derivatives .

Structural Optimization: Hybridizing the target compound with azetidinone or indole moieties (e.g., ) could yield dual-action agents with improved bioactivity.

Biological Activity

Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate, a compound with the molecular formula , has garnered attention in the scientific community due to its potential biological activities. This article reviews various studies that examine its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the hydroxyl and phenylamino groups enhances its pharmacological profile. The structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study published in Nature indicated that compounds with similar structures showed IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, including HCT-116 and MCF-7 . This suggests that methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate may also possess similar anticancer activity.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 10c | HCT-116 | 1.82 |

| Compound 10c | HePG-2 | 5.55 |

| Compound 10c | MCF-7 | 2.86 |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising results in antimicrobial activity. A series of pyrazole derivatives were evaluated against both Gram-positive and Gram-negative bacteria. The results indicated moderate to good antibacterial activity against Escherichia coli and Staphylococcus aureus, with some derivatives achieving zones of inhibition comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound 10a | E. coli | 15 |

| Compound 10b | S. aureus | 18 |

| Compound 10c | P. mirabilis | 12 |

Anti-inflammatory Activity

The anti-inflammatory potential of methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound may exhibit similar inhibitory effects, contributing to its overall therapeutic profile .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Anticancer Efficacy : A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, indicating a mechanism by which methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate might exert its effects .

- Antimicrobial Screening : A comprehensive screening revealed that certain derivatives showed significant activity against drug-resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

- Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that pyrazole derivatives significantly reduced inflammation compared to controls, further supporting their anti-inflammatory potential .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For pyrazole derivatives, multi-step reactions involving hydrazine condensation with furan or substituted phenyl precursors are common. Key variables include temperature (e.g., maintaining 60–80°C for cyclization), pH (neutral to slightly acidic for stability), and reaction time (monitored via TLC/HPLC). Catalysts like acetic acid or Lewis acids may enhance ring closure efficiency. Statistical design of experiments (DoE) can minimize trial runs by identifying critical factors (e.g., solvent polarity, stoichiometry) .

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm the pyrazole ring, acetate moiety, and phenylamino substituents. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography, as demonstrated for structurally similar pyrazoles, provides unambiguous confirmation of stereochemistry and hydrogen bonding (e.g., hydroxy group interactions) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, structurally related pyrazoles may cause skin/eye irritation. Follow general protocols: use nitrile gloves, fume hoods for weighing, and avoid inhalation of fine powders. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. Store in amber glass under inert gas to prevent degradation .

Advanced Research Questions

Q. How can computational reaction design methods be applied to predict optimal synthetic pathways for this compound?

- Methodological Answer : Tools like quantum chemical calculations (DFT) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s workflow combines computational screening of reaction coordinates (e.g., cyclization barriers) with machine learning to prioritize experimental conditions. This reduces trial runs by 30–50% and predicts regioselectivity in phenylamino substitution .

Q. What strategies are effective in elucidating the mechanistic pathways involved in the formation of this pyrazole derivative?

- Methodological Answer : Isotopic labeling (e.g., N in hydrazine) tracks nitrogen incorporation into the pyrazole ring. Kinetic studies (e.g., variable-temperature NMR) reveal rate-determining steps, while trapping intermediates (e.g., using TEMPO for radical pathways) clarifies reaction mechanisms. Comparative studies with analogs (e.g., varying substituents on the phenylamino group) identify steric/electronic effects .

Q. How should researchers address contradictions in experimental data related to the compound's reactivity or stability?

- Methodological Answer : Use factorial design experiments to isolate variables (e.g., oxygen sensitivity vs. thermal degradation). For stability discrepancies, accelerated aging studies under controlled humidity/temperature (e.g., 40°C/75% RH for 4 weeks) quantify degradation products via LC-MS. Reproducibility issues may arise from trace metal contaminants; ICP-MS analysis of reagents/solvents is advised .

Q. What methodologies are recommended for assessing the biological activity and potential pharmacological applications of this compound?

- Methodological Answer : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorescence-based assays. ADMET profiling includes solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay on HEK293 cells). Molecular docking (e.g., AutoDock Vina) predicts binding affinity to receptors like serotonin transporters, guiding SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.